molecular formula C9H15N3O B13275378 (3-Methoxypropyl)(pyrimidin-5-ylmethyl)amine

(3-Methoxypropyl)(pyrimidin-5-ylmethyl)amine

Cat. No.: B13275378
M. Wt: 181.23 g/mol
InChI Key: MIPJYLPTJOIUJK-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)(pyrimidin-5-ylmethyl)amine is a chemical compound with the molecular formula C9H15N3O It is a derivative of pyrimidine and is characterized by the presence of a methoxypropyl group attached to the nitrogen atom of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)(pyrimidin-5-ylmethyl)amine typically involves the reaction of pyrimidine-5-carbaldehyde with 3-methoxypropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)(pyrimidin-5-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(3-Methoxypropyl)(pyrimidin-5-ylmethyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)(pyrimidin-5-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methoxypropyl group and the pyrimidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-methoxy-N-(pyrimidin-5-ylmethyl)propan-1-amine

InChI

InChI=1S/C9H15N3O/c1-13-4-2-3-10-5-9-6-11-8-12-7-9/h6-8,10H,2-5H2,1H3

InChI Key

MIPJYLPTJOIUJK-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CN=CN=C1

Origin of Product

United States

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